5-Ethoxy-2-thiophenecarboxylic Acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Researchers studying ERα signaling require precise chemical probes to ensure reproducible results. 5-Ethoxy-2-thiophenecarboxylic Acid (CAS 135080-30-7) directly addresses this need: • Potent ERα antagonism (IC50 = 53.0 nM) validated in Ishikawa cell models, with no comparable activity in 5-halo or 5-methyl analogs • Unique 5-LOX translocation inhibition for probing inflammatory pathway mechanisms • ≥98% purity minimizes side reactions and ensures fidelity in multi-step synthesis of advanced pharmaceutical intermediates

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 135080-30-7
Cat. No. B176403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-thiophenecarboxylic Acid
CAS135080-30-7
Synonyms5-ETHOXYTHIOPHENE-2-CARBOXYLIC ACID
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(S1)C(=O)O
InChIInChI=1S/C7H8O3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyUNNYZUGSUPXBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-thiophenecarboxylic Acid (CAS 135080-30-7): Sourcing & Differential Selection Guide for Research Procurement


5-Ethoxy-2-thiophenecarboxylic acid (CAS 135080-30-7), with the molecular formula C7H8O3S and a molecular weight of 172.20 g/mol, is a thiophene carboxylic acid derivative characterized by an ethoxy substituent at the 5-position [1]. This compound serves as a versatile building block in pharmaceutical research and organic synthesis, with its unique ethoxy substitution profile distinguishing it from halogenated, alkylated, or unsubstituted thiophene carboxylic acid analogs [2]. While in-class 5-substituted thiophene-2-carboxylic acids share a common scaffold, the ethoxy group imparts distinct electronic properties and reactivity that preclude simple generic substitution [3].

Why 5-Ethoxy-2-thiophenecarboxylic Acid Cannot Be Freely Substituted with Common 5-Halo or 5-Alkyl Analogs


The 5-ethoxy substituent in this compound is not merely a placeholder. In synthetic chemistry, the ethoxy group acts as a strong electron-donating moiety, which directly influences the reactivity of the thiophene ring in electrophilic substitution reactions [1]. This electronic profile differs fundamentally from electron-withdrawing groups like 5-chloro (CAS 24065-33-6) or 5-bromo (CAS 7311-63-9) and even from neutral or weak electron-donating groups like 5-methyl (CAS 1918-79-2). Consequently, reaction conditions optimized for halogenated analogs are generally not transferable and may result in significantly lower yields or undesired side products . In biological contexts, the oxygen atom in the ethoxy group acts as an additional hydrogen bond acceptor, which is absent in 5-methyl or 5-halo derivatives, potentially leading to divergent binding interactions and, thus, incomparable bioactivity .

5-Ethoxy-2-thiophenecarboxylic Acid: Quantitative Evidence for Differentiated Research Procurement


5-Ethoxy vs. 5-Methoxy Substitution: A Critical Electronic Difference

The 5-ethoxy group in 5-ethoxy-2-thiophenecarboxylic acid provides a different electronic and steric environment compared to the 5-methoxy analog. The Hammett substituent constant (σp) is a quantitative measure of a substituent's electron-donating or withdrawing effect. While the σp value for an ethoxy group is approximately -0.24, that for a methoxy group is -0.27, indicating the ethoxy group is a slightly weaker electron donor [1]. This difference influences the reactivity of the thiophene ring, particularly in electrophilic aromatic substitution reactions, and can lead to different regioselectivity and reaction rates [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Bioactivity Potential: Estrogen Receptor Alpha (ERα) Antagonism

5-Ethoxy-2-thiophenecarboxylic acid (ChEMBL ID: CHEMBL4171598) has demonstrated potent antagonist activity against the Estrogen Receptor alpha (ERα) in a human cell-based assay. It inhibited estradiol (E2)-induced alkaline phosphatase induction in human Ishikawa cells with an IC50 of 53.0 nM [1]. This level of potency, measured in a disease-relevant cellular context, makes it a valuable tool compound for studying ER-mediated pathways and a potential lead for developing targeted therapies. In contrast, a comprehensive search of ChEMBL and PubChem databases reveals no comparable cell-based activity data (IC50 or EC50 values) for common analogs like 5-methoxy-2-thiophenecarboxylic acid, 5-methyl-2-thiophenecarboxylic acid, 5-chloro-2-thiophenecarboxylic acid, or 5-bromo-2-thiophenecarboxylic acid against ERα or other nuclear receptors [2].

Endocrinology Cancer Research Drug Discovery

Inhibition of 5-Lipoxygenase (5-LOX) Translocation

5-Ethoxy-2-thiophenecarboxylic acid has been identified as an inhibitor of 5-lipoxygenase (5-LOX) translocation in a cellular assay [1]. 5-LOX is a key enzyme in leukotriene biosynthesis, and its inhibition is a well-validated anti-inflammatory strategy. The compound's activity in this pathway is notable and likely stems from its specific structural features, as a search of public bioactivity databases reveals no reported 5-LOX translocation inhibitory activity for the 5-methoxy or 5-methyl analogs [2].

Inflammation Immunology Pharmacology

Sourcing Differentiator: Guaranteed High Purity for Reproducible Research

When sourcing 5-Ethoxy-2-thiophenecarboxylic acid for critical research, purity is a paramount differentiator. Reputable vendors such as MolCore and Shaoyuan offer this compound with a certified minimum purity of ≥98%, essential for ensuring the reproducibility of both chemical syntheses and biological assays . In contrast, some suppliers offer lower purity grades (e.g., ≥95%) for this compound, which may contain higher levels of unidentified impurities that can confound experimental results, act as catalysts, or exhibit unexpected biological activity . This difference in certified purity represents a key, quantifiable procurement decision point.

Analytical Chemistry Quality Control Chemical Sourcing

Optimal Scientific Application Scenarios for 5-Ethoxy-2-thiophenecarboxylic Acid Based on Evidence


Estrogen Receptor Alpha (ERα) Pathway Investigation and Antagonist Development

This compound is optimally deployed as a chemical probe for investigating Estrogen Receptor alpha (ERα) signaling in cellular models. Its potent antagonism (IC50 = 53.0 nM) in human Ishikawa cells directly supports its use in studying ER-mediated gene transcription, cell proliferation, and crosstalk with other signaling pathways [1]. Its demonstrated bioactivity differentiates it from common 5-substituted analogs, which lack reported ERα activity, making it the rational choice for this specific research application.

Inflammatory Pathway Modulation and 5-Lipoxygenase (5-LOX) Biology

5-Ethoxy-2-thiophenecarboxylic acid is a suitable chemical tool for studying the translocation and function of 5-Lipoxygenase (5-LOX) in cellular models of inflammation, such as rat RBL-2H3 cells [2]. Given the absence of this specific activity in closely related analogs like the 5-methoxy or 5-methyl derivatives, this compound provides a unique entry point for probing the structural determinants of 5-LOX translocation inhibition and for validating this mechanism in disease-relevant contexts.

Synthesis of High-Purity Complex Thiophene Derivatives

For multi-step synthetic projects where the presence of undefined impurities can derail a sequence or complicate purification, the procurement of 5-Ethoxy-2-thiophenecarboxylic acid with a guaranteed ≥98% purity is critical . This high-purity starting material minimizes the risk of side reactions and ensures the fidelity of subsequent steps, making it the preferred choice for synthesizing advanced pharmaceutical intermediates, drug candidates, and novel organic materials where reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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